molecular formula C₉H₇NO₂ B515603 5-Methylisatin CAS No. 608-05-9

5-Methylisatin

Cat. No. B515603
M. Wt: 161.16 g/mol
InChI Key: VAJCSPZKMVQIAP-UHFFFAOYSA-N
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Patent
US05478832

Procedure details

An aqueous solution (222 ml) containing 16.7 g (0.10 mol) of chloral hydrate was mixed with 243 g of sodium sulfate, an aqueous solution (56.0 ml) containing 10.0 g (93.3 mmol) of p-toluidine and 9.56 of concentrated hydrochloric acid and an aqueous solution (242 ml) containing 20.5 g (0.29 mol) of hydroxyamine hydrochloride in this order and the resulting mixture was heated under reflux with stirring for 30 minutes. After cooling to room temperature, the mixture was filtered with suction to collect the yellowish brown precipitate. The precipitate was dissolved in 500 ml of a 1.5N sodium hydroxide solution and neutralized with 2M hydrochloric acid. The resulting mixture was filtered and the filtrate was acidified with 2M hydrochloric acid. The thus precipitated isonitroso compound was collected by filtration and washed with iced water followed by drying. The dried product was added to 62 g of concentrated sulfuric acid which had been heated to 60° C. over 40 minutes and the mixture was further heated at 75° C. for 10 minutes. After cooling to room temperature, the resulting mixture was poured into 160 ml of iced water followed by filtration to obtain 10.0 g of 5-methylisatin. NMR (270 MHz, Acetone-d6): δ9.9 (bs, 1H); 6.9-7.5 (m, 3H); 2.3 (s, 3H)
[Compound]
Name
solution
Quantity
222 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
242 mL
Type
reactant
Reaction Step Four
Quantity
20.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1.Cl.Cl.[OH:25]N>>[CH3:22][C:19]1[CH:18]=[C:17]2[C:16](=[CH:21][CH:20]=1)[NH:15][C:2](=[O:25])[C:3]2=[O:5] |f:1.2.3,6.7|

Inputs

Step One
Name
solution
Quantity
222 mL
Type
reactant
Smiles
Name
Quantity
16.7 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
243 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
solution
Quantity
56 mL
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
solution
Quantity
242 mL
Type
reactant
Smiles
Name
Quantity
20.5 g
Type
reactant
Smiles
Cl.ON

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the mixture was filtered with suction
CUSTOM
Type
CUSTOM
Details
to collect the yellowish brown precipitate
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in 500 ml of a 1.5N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
FILTRATION
Type
FILTRATION
Details
The thus precipitated isonitroso compound was collected by filtration
WASH
Type
WASH
Details
washed with iced water
CUSTOM
Type
CUSTOM
Details
by drying
ADDITION
Type
ADDITION
Details
The dried product was added to 62 g of concentrated sulfuric acid which
TEMPERATURE
Type
TEMPERATURE
Details
had been heated to 60° C. over 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated at 75° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the resulting mixture was poured into 160 ml of iced water
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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